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Compound of Interest

Compound Name: 6-Phenyl-1-hexanol

Cat. No.: B016827

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-phenyl-1-
hexanol, a versatile organic compound with applications in various fields, including fragrance,
materials science, and as a synthetic intermediate. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a
comprehensive resource for identification, characterization, and quality control.

Spectroscopic Data Summary

The spectroscopic data for 6-phenyl-1-hexanol is summarized in the tables below, providing a
clear and concise reference for its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Spectroscopic Data

The *H NMR spectrum of 6-phenyl-1-hexanol exhibits characteristic signals corresponding to
the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the
electronic environment of each proton.
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Chemical Shift (d)

Proton Assignment _ Multiplicity Integration
ppm (Predicted)

Phenyl H (ortho, meta, )
7.10-7.35 Multiplet 5H

para)

Benzylic CH2 2.61 Triplet 2H

CHz (adjacent to ]

] 1.63 Quintet 2H

benzylic)

CH2 1.30-1.45 Multiplet 4H

CHz (adjacent to OH) 3.64 Triplet 2H
Variable (typically 1.0-

OH (typically Singlet (broad) 1H

2.5)

13C NMR (Carbon-13 NMR) Spectroscopic Data

The 13C NMR spectrum provides information on the carbon framework of 6-phenyl-1-hexanol.

Carbon Assignment

Chemical Shift (8) ppm (Predicted)

Phenyl C (quaternary) 142.8
Phenyl C-H (ortho, meta) 128.4
Phenyl C-H (para) 125.7
Benzylic CHz 35.9
CH: 31.5
CH2 29.2
CH2 25.7
CHz (adjacent to OH) 62.9

Note: Predicted NMR data is based on computational models and typical chemical shifts for

similar structural motifs. Actual experimental values may vary slightly.
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Infrared (IR) Spectroscopy

The IR spectrum of 6-phenyl-1-hexanol reveals the presence of key functional groups through
their characteristic vibrational frequencies. The data presented is based on the gas-phase IR
spectrum available in the NIST/EPA Gas-Phase Infrared Database.[1]

Vibrational Mode Absorption Peak (cm™1) Intensity

O-H Stretch (Alcohol) ~3670 Strong, Broad
C-H Stretch (Aromatic) ~3020-3080 Medium

C-H Stretch (Aliphatic) ~2850-2950 Strong

C=C Stretch (Aromatic Ring) ~1605, 1495, 1455 Medium to Weak
C-0O Stretch (Primary Alcohol) ~1055 Strong

C-H Bend (Aromatic) ~745, 695 Strong

Mass Spectrometry (MS)

The mass spectrum of 6-phenyl-1-hexanol, obtained by electron ionization (El), shows the
molecular ion peak and characteristic fragmentation patterns. The data is sourced from the
NIST Mass Spectrometry Data Center.[2]

m/z Relative Intensity (%) Assignment (Proposed)

178 ~15 [M]* (Molecular lon)

104 ~85 [CsHs]*

92 ~60 [C7Hs]*

o1 100 [Ff;ll—:]+ (Tropylium ion) - Base
77 ~25 [CeHs]* (Phenyl cation)

65 ~20 [CsHs]*
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Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

accurate interpretation.

NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of 6-phenyl-1-hexanol in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., CDCIs, DMSO-ds).

o Transfer the solution to a clean, dry 5 mm NMR tube.

o Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

Data Acquisition (*H and 3C NMR):
 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e H NMR Parameters:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 8-16.
o Relaxation delay: 1-2 seconds.
o Spectral width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).
e 13C NMR Parameters:
o Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
o Number of scans: 1024 or higher, depending on sample concentration.

o Relaxation delay: 2-5 seconds.
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o Spectral width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the reference standard (TMS at O ppm).

Integrate the peaks in the *H NMR spectrum.

Perform peak picking to identify the chemical shifts in both tH and 3C NMR spectra.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Place a small drop of neat 6-phenyl-1-hexanol directly onto the ATR crystal.
e Ensure the crystal is clean before and after the measurement.

Data Acquisition (FTIR):

e Instrument: A Fourier-transform infrared (FTIR) spectrometer.

e Parameters:

[e]

Scan range: Typically 4000-400 cm~1.

Resolution: 4 cm~—1.

o

Number of scans: 16-32.

[¢]

o

A background spectrum of the clean, empty ATR crystal should be acquired prior to the
sample measurement.

Data Processing:
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e The instrument software automatically subtracts the background spectrum from the sample
spectrum.

e The resulting spectrum is displayed in terms of transmittance or absorbance versus
wavenumber.

« ldentify and label the major absorption peaks.

Mass Spectrometry

Sample Introduction and lonization:

 Introduce a small amount of the sample into the mass spectrometer, typically via a gas
chromatography (GC-MS) interface for volatile compounds like 6-phenyl-1-hexanol.

 lonize the sample using electron ionization (El) at a standard energy of 70 eV.
Data Acquisition:

» Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

e Parameters:

o Mass range: Scan a range appropriate for the expected molecular weight and fragments
(e.g., m/z 40-300).

o The instrument will separate the ions based on their mass-to-charge ratio (m/z).
Data Processing:

o The software generates a mass spectrum, which is a plot of relative ion abundance versus
m/z.

« |dentify the molecular ion peak ([M]*).

» Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a chemical compound like 6-phenyl-1-hexanol.

NMR Spectroscopy
) NMR Spectra
Dissolve in Data Acquisition Data Processing (Chemical Shifts,
NMR Deuterated Solvent (tH & 2C) (FT, Phasing, Calibration) Integration)
Sample Preparation IR Spectroscopy

! Lol IR Prepare Neat Sample Data Acquisition : IR Spectrum
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Sample Introduction e . Mass Spectrum
9. 6C) Uien R

MS
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Caption: General workflow for spectroscopic analysis of 6-phenyl-1-hexanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b016827?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

